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Compound of Interest

(4-Bromo-2-
Compound Name:
methylphenyl)methanol

CAS No.: 17100-58-2

Cat. No.: B173752

L J

(4-Bromo-2-methylphenyl)methanol, also known as 4-Bromo-2-methylbenzyl alcohol, is a
substituted aromatic alcohol that serves as a crucial intermediate in various fields of chemical
synthesis. Its structure, featuring a brominated phenyl ring with ortho-methyl and benzylic
alcohol functionalities, provides a unique combination of reactive sites. This makes it a valuable
precursor in the development of active pharmaceutical ingredients (APIs), advanced materials,
and specialty chemicals.[1] The strategic placement of the bromine atom allows for its
participation in a wide array of cross-coupling reactions, while the hydroxyl and methyl groups
can be manipulated or can influence the electronic properties and steric environment of the
molecule. This guide offers a comprehensive overview of its theoretical properties, synthesis,
reactivity, and safety considerations, tailored for researchers and professionals in drug
development and chemical sciences.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its
effective application in research and development. This section details the key physical,
chemical, and spectroscopic characteristics of (4-Bromo-2-methylphenyl)methanol.

Core Chemical and Physical Properties

The inherent properties of (4-Bromo-2-methylphenyl)methanol dictate its behavior in different
solvent systems, its thermal stability, and its general handling requirements. These computed
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and experimentally-derived values are summarized below.

Property Value Source
(4-bromo-2-

IUPAC Name PubChem|[2]
methylphenyl)methanol

4-Bromo-2-methylbenzyl

Synonyms alcohol, 5-Bromo-2- PubChem][2]
(hydroxymethyl)toluene

CAS Number 17100-58-2 PubChem|[2]

Molecular Formula CsH9oBroO PubChem|[2]

Molecular Weight 201.06 g/mol PubChem|[2]

Appearance White solid ChemicalBook][3]

Monoisotopic Mass 199.98368 Da PubChem|[2]

XLogP3 (Predicted) 2.1 PubChem[2]
Sealed in dry, room

Storage BLD Pharm[4]
temperature

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. The
expected spectral characteristics for (4-Bromo-2-methylphenyl)methanol are as follows:

» 1H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen
environments. Key expected signals include: a singlet for the methyl protons (CHs) around &
2.2-2.4 ppm, a singlet for the benzylic methylene protons (CH20H) near & 4.5-4.7 ppm, a
singlet for the alcohol proton (-OH) which can vary in position, and distinct signals for the
three aromatic protons in the & 7.0-7.5 ppm region, reflecting their unique electronic
environments due to the bromine and methyl substituents.

e 13C NMR Spectroscopy: The carbon spectrum would show eight distinct signals
corresponding to each carbon atom in the unique electronic environment of the molecule.
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« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the
region of 3200-3600 cm~1 characteristic of the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic and aliphatic protons are expected around 2850-
3100 cm~*. The C-O stretching of the primary alcohol should appear in the 1000-1080 cm~*
range. The C-Br stretch typically appears in the fingerprint region, below 600 cm~*. Spectral
data for this compound is available from various sources, including those utilizing Bruker
Tensor 27 FT-IR instruments.[2]

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for 7°Br
and 8!Br isotopes). The molecular ion peaks ([M]* and [M+2]*) would be prominent.
Predicted collision cross-section (CCS) values for various adducts, such as [M+H]* and
[M+Na]*, have been calculated to aid in mass spectrometric identification.[5]

Part 2: Synthesis and Reactivity

The utility of (4-Bromo-2-methylphenyl)methanol as a building block is rooted in its
accessible synthesis and predictable reactivity.

Synthetic Approach: Reduction of 4-Bromo-2-
methylbenzoic Acid

A common and efficient method for the synthesis of (4-Bromo-2-methylphenyl)methanol is
the reduction of the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This
transformation can be reliably achieved using a borane-tetrahydrofuran (THF) complex.

Causality of Experimental Choice: Borane-THF is selected as the reducing agent due to its
high selectivity for carboxylic acids over other functional groups that might be present. Unlike
stronger reducing agents like lithium aluminum hydride (LAH), borane-THF offers a safer
reaction profile with easier workup procedures. The reaction proceeds via the formation of an
acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylbenzoic acid (1
equivalent) in anhydrous THF (approx. 4 mL per mmol of acid).
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Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions,
which are critical for the stability and reactivity of the borane complex.

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial
exothermic reaction upon addition of the reducing agent.

Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (2
equivalents) to the stirred solution via the dropping funnel over 30-60 minutes.[6]

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually
warm to room temperature and continue stirring for 2-4 hours.[6] Monitor the reaction's
completion using Thin Layer Chromatography (TLC).

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly
adding a saturated aqueous solution of sodium carbonate (Na=CO3) at 0°C.[6] This step
neutralizes any remaining borane complex and hydrolyzes the intermediates.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x volume of THF).[6]

Washing & Drying: Combine the organic layers and wash sequentially with water and brine
solution. Dry the organic phase over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure to yield the crude product.[6]

Purification: The crude (4-Bromo-2-methylphenyl)methanol can be purified by column
chromatography on silica gel or by distillation under reduced pressure to yield the final
product as a white solid.
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Synthesis workflow for (4-Bromo-2-methylphenyl)methanol.
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Key Reactions and Synthetic Utility

The true value of (4-Bromo-2-methylphenyl)methanol lies in its potential for subsequent
chemical transformations, making it a versatile intermediate.

o Oxidation: The primary alcohol group can be selectively oxidized to the corresponding
aldehyde (4-bromo-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium
chlorochromate (PCC) or to the carboxylic acid (4-bromo-2-methylbenzoic acid) using
stronger oxidants like potassium permanganate (KMnOa).

e Cross-Coupling Reactions: The bromine atom is the key to its utility in forming carbon-carbon
and carbon-heteroatom bonds. It readily participates in reactions such as:

o Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to
form biaryl compounds.

o Heck Reaction: Palladium-catalyzed reaction with alkenes.
o Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

» Etherification: The hydroxyl group can be converted into an ether via Williamson ether
synthesis, reacting with an alkyl halide under basic conditions.

These reactions highlight the compound's role as a scaffold for building molecular complexity,
essential in drug discovery and materials science.[1]

Part 3: Applications in Drug Development and
Research

Substituted benzyl alcohols are prevalent structural motifs in medicinal chemistry. (4-Bromo-2-
methylphenyl)methanol, in particular, serves as a precursor for synthesizing compounds with
potential therapeutic activities.

Intermediate for API Synthesis

The compound is a vital building block for creating more complex molecules for active
pharmaceutical ingredients (APIs).[1] Its structure can be found embedded within larger
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molecules designed to interact with specific biological targets. For instance, derivatives of
brominated phenyl compounds are explored in the development of various therapeutic agents.
The development of novel antimicrobial drugs is a crucial area where such heterocyclic
compounds are of great importance.[7]

Scaffold for Inhibitor Development

The phenyl ring provides a rigid scaffold that can be functionalized to present specific
pharmacophores in three-dimensional space. For example, derivatives are used in the
synthesis of enzyme inhibitors. The bromo-substituent can be replaced with other functional
groups via coupling reactions to explore the structure-activity relationship (SAR) of a potential
drug candidate, optimizing its potency and selectivity for a target like a protein kinase or a
receptor.[8]

Potential Transformations Resulting Scaffolds for R&D
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Reactivity and application pathways of the title compound.

Part 4: Safety and Handling

Proper handling of (4-Bromo-2-methylphenyl)methanol is essential to ensure laboratory
safety. The compound is classified with several hazards according to the Globally Harmonized
System (GHS).
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GHS Hazard Identification

e H302: Harmful if swallowed (Acute toxicity, oral).[2]
e H315: Causes skin irritation (Skin corrosion/irritation).[2]
e H319: Causes serious eye irritation (Serious eye damage/eye irritation).[2]

o H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[2]

Recommended Precautionary Measures

e P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a
well-ventilated area.[2][9]

o P280: Wear protective gloves, protective clothing, eye protection, and face protection.
e P301+P317: If swallowed: Get medical help.[2]
e P302+P352: IF ON SKIN: Wash with plenty of water.[2]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[9]

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier
before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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